molecular formula C21H20N4O2S B10972579 N-[3-(phenylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]pyrazine-2-carboxamide

N-[3-(phenylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]pyrazine-2-carboxamide

Cat. No.: B10972579
M. Wt: 392.5 g/mol
InChI Key: YOASNQMGKAZNSM-UHFFFAOYSA-N
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Description

N-[3-(PHENYLCARBAMOYL)-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL]PYRAZINE-2-CARBOXAMIDE is a complex heterocyclic compound that features a thiophene ring fused with a cycloheptane ring, a pyrazine ring, and a phenylcarbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(PHENYLCARBAMOYL)-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL]PYRAZINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method involves the condensation of pyrazine-2-carboxylic acid with various amines in the presence of a coupling agent such as thionyl chloride . The resulting intermediate is then reacted with a phenyl isocyanate to introduce the phenylcarbamoyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent-free methods and microwave-assisted synthesis are also explored to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[3-(PHENYLCARBAMOYL)-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL]PYRAZINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives .

Scientific Research Applications

N-[3-(PHENYLCARBAMOYL)-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL]PYRAZINE-2-CARBOXAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(PHENYLCARBAMOYL)-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL]PYRAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(PHENYLCARBAMOYL)-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL]PYRAZINE-2-CARBOXAMIDE is unique due to its complex structure, which combines multiple heterocyclic rings and functional groups.

Properties

Molecular Formula

C21H20N4O2S

Molecular Weight

392.5 g/mol

IUPAC Name

N-[3-(phenylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]pyrazine-2-carboxamide

InChI

InChI=1S/C21H20N4O2S/c26-19(16-13-22-11-12-23-16)25-21-18(15-9-5-2-6-10-17(15)28-21)20(27)24-14-7-3-1-4-8-14/h1,3-4,7-8,11-13H,2,5-6,9-10H2,(H,24,27)(H,25,26)

InChI Key

YOASNQMGKAZNSM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C(=O)NC3=CC=CC=C3)NC(=O)C4=NC=CN=C4

Origin of Product

United States

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